3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide 3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 393571-43-2
VCID: VC7461820
InChI: InChI=1S/C13H15N3O4S2/c1-18-8-5-7(6-9(19-2)10(8)20-3)11(17)14-12-15-16-13(21-4)22-12/h5-6H,1-4H3,(H,14,15,17)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SC
Molecular Formula: C13H15N3O4S2
Molecular Weight: 341.4

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 393571-43-2

Cat. No.: VC7461820

Molecular Formula: C13H15N3O4S2

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide - 393571-43-2

Specification

CAS No. 393571-43-2
Molecular Formula C13H15N3O4S2
Molecular Weight 341.4
IUPAC Name 3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C13H15N3O4S2/c1-18-8-5-7(6-9(19-2)10(8)20-3)11(17)14-12-15-16-13(21-4)22-12/h5-6H,1-4H3,(H,14,15,17)
Standard InChI Key XIYITVFDEKIHLN-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SC

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

3,4,5-Trimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (IUPAC name: 3,4,5-trimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide) features a benzamide core substituted with three methoxy groups at positions 3, 4, and 5. The amide nitrogen connects to a 1,3,4-thiadiazole ring bearing a methylthio (-SCH₃) group at position 5 . This configuration combines electron-donating methoxy groups with the electron-deficient thiadiazole system, creating a polarized structure conducive to intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₅N₃O₄S₂PubChem
Molecular Weight341.4 g/molPubChem
Hydrogen Bond Donors1Computed
Hydrogen Bond Acceptors7Computed
Topological Polar Surface Area132 ŲComputed

The methylthio group enhances lipophilicity (clogP ≈ 2.8), suggesting moderate membrane permeability, while the methoxy substituents contribute to steric bulk and potential π-π stacking interactions .

Synthetic Methodologies

Conventional Synthesis

The compound is typically synthesized via a three-step sequence:

  • Benzoyl Chloride Formation: 3,4,5-Trimethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) at 60–70°C to yield the corresponding acid chloride .

  • Thiadiazole Amine Preparation: 5-(Methylthio)-1,3,4-thiadiazol-2-amine is synthesized through cyclization of thiosemicarbazide derivatives under acidic conditions .

  • Amide Coupling: The acid chloride reacts with the thiadiazole amine in anhydrous dichloromethane with triethylamine as base, achieving yields of 68–72% after recrystallization .

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction control and reduce byproduct formation. Microwave-assisted synthesis (50–100 W, 80°C) reduces reaction times from hours to minutes while maintaining yields above 70% .

Physicochemical Characterization

Spectral Properties

  • IR Spectroscopy: Strong absorption at 1675 cm⁻¹ confirms the amide C=O stretch. Thiadiazole ring vibrations appear at 1550–1600 cm⁻¹ .

  • ¹H NMR: Methoxy protons resonate as singlet at δ 3.85–3.92 ppm. Thiadiazole-linked methylthio group shows δ 2.55 ppm (s, 3H) .

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). It demonstrates stability under acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, with a half-life of 3.2 hours at pH 9 .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Thiadiazole derivatives demonstrate broad-spectrum activity against Gram-positive pathogens:

Table 2: Antimicrobial Activity Profile

PathogenMIC (μg/mL)Reference CompoundMIC (μg/mL)
Staphylococcus aureus12.5Streptomycin6.25
Enterococcus faecalis25Vancomycin12.5
Bacillus subtilis6.25Ciprofloxacin3.12

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), disrupting nucleotide biosynthesis . Molecular docking reveals a binding affinity (ΔG = -8.3 kcal/mol) comparable to trimethoprim (-8.9 kcal/mol) .

Table 3: Cytotoxicity Data (48h exposure)

Cell LineIC₅₀ (μM)Cisplatin (IC₅₀)
MCF-7 (Breast)14.28.7 μM
A549 (Lung)18.912.4 μM
HT-29 (Colon)22.515.8 μM

Flow cytometry analysis indicates apoptosis induction via Bax/Bcl-2 ratio modulation (3.8-fold increase) and caspase-3 activation .

Emerging Applications

Pharmaceutical Development

As a dual DHFR/EGFR inhibitor, this compound shows potential for combination therapies. Co-administration with 5-fluorouracil enhances antitumor effects in murine models (tumor volume reduction: 62% vs. 41% monotherapy) .

Agrochemical Innovations

Structural analogs in patent US4416683A demonstrate herbicidal activity through acetolactate synthase inhibition . While direct evidence is lacking, the compound’s benzamide-thiadiazole architecture suggests possible utility in crop protection agents .

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